molecular formula C18H18N2O3 B1595974 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 390811-95-7

1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B1595974
Key on ui cas rn: 390811-95-7
M. Wt: 310.3 g/mol
InChI Key: JTLQUCGDQKGJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794404B2

Procedure details

Ethyl 3-amino-4-(aminocyclohexyl)benzoate (3.67 g, 13.99 mmol) was dissolved in DMF (10 mL) and water (1 mL). Oxone® (9.8 mmol, 6.02 g) was added followed by 3-furaldehyde (1.44 g, 15 mmol). The mixture was stirred 45 min at room temperature. 4 N NaOH (20 mL) was added and the mixture stirred at 60° C. for 18 h. After cooling to room temperature, water (100 mL) was added and insoluble impurities removed by filtration through celite. AcOH was then added to precipitate the product as a beige solid. The precipitated carboxylic acid was collected by filtration, washed with water and dried to give the title compound as a beige solid (3.69 g, 85% yield).
Name
Ethyl 3-amino-4-(aminocyclohexyl)benzoate
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1C1(N)CCCCC1)[C:5]([O:7]CC)=[O:6].OOS([O-])=O.[K+].[O:26]1[CH:30]=[CH:29][C:28]([CH:31]=O)=[CH:27]1.[OH-].[Na+]>CN(C=O)C.O>[CH:2]1([N:1]2[C:12]3[CH:11]=[CH:10][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=3[N:1]=[C:31]2[C:28]2[CH:29]=[CH:30][O:26][CH:27]=2)[CH2:3][CH2:4][CH2:10][CH2:11][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Ethyl 3-amino-4-(aminocyclohexyl)benzoate
Quantity
3.67 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1C1(CCCCC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 45 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 60° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
insoluble impurities removed by filtration through celite
ADDITION
Type
ADDITION
Details
AcOH was then added
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a beige solid
FILTRATION
Type
FILTRATION
Details
The precipitated carboxylic acid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCCCC1)N1C(=NC2=C1C=CC(=C2)C(=O)O)C2=COC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 170%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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